4-methyl-1H-indazol-5-ol
Overview
Description
4-methyl-1H-indazol-5-ol is a chemical compound that belongs to the class of indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles .Scientific Research Applications
Corrosion Inhibition
Research on tolyltriazole, a closely related compound, indicates its effectiveness as a corrosion inhibitor for copper and brass in various corrosive environments. This suggests that 4-methyl-1H-indazol-5-ol could potentially have similar applications in protecting metals from corrosion, especially in industrial settings where long-term metal preservation is crucial (Walker, 1976).
Therapeutic Applications
Indazole derivatives, including those similar to 4-methyl-1H-indazol-5-ol, have been extensively studied for their broad range of biological activities. They have shown promise in the development of novel therapeutic agents, with potential applications in treating cancer, inflammation, and neurodegenerative disorders. This suggests a significant pharmacological importance for indazole-based compounds in drug discovery and development (Denya, Malan, & Joubert, 2018).
Antimicrobial and Antifungal Activities
1,2,4-Triazole derivatives, which share a similar heterocyclic framework with 4-methyl-1H-indazol-5-ol, have been identified for their antimicrobial and antifungal properties. These compounds are of interest for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance. The broad spectrum of biological activities of these derivatives highlights their potential for contributing to new solutions in combating infectious diseases (Ohloblina, 2022).
High-Energy Materials
Studies on 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts, which are structurally related to 4-methyl-1H-indazol-5-ol, focus on their applications in high-energy materials. The research encompasses aspects like crystal structure, thermolysis, and the potential of these compounds as components in energetic materials. This suggests that 4-methyl-1H-indazol-5-ol could be explored for its properties relevant to the development of energetic materials with applications in the defense and aerospace industries (Singh & Felix, 2003).
Future Directions
properties
IUPAC Name |
4-methyl-1H-indazol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-4-9-10-7(6)2-3-8(5)11/h2-4,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCFSJAHTMHMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-indazol-5-ol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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